5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione
Description
The compound 5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative characterized by a central pyrimidine-2,4-dione core substituted at position 5 with a piperazino group. This piperazine ring is further linked to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety. Key properties include:
- CAS Number: 321432-02-4
- Molecular Formula: C₁₆H₁₈ClF₃N₆O₂
- Molecular Weight: 418.8 g/mol
- Structural Features: Pyrimidinedione core: A bicyclic structure with two keto groups at positions 2 and 2. 3-Chloro-5-(trifluoromethyl)pyridine: Introduces electron-withdrawing groups (Cl, CF₃) that influence electronic and steric properties .
This compound’s design suggests applications in medicinal chemistry (e.g., enzyme inhibition) or agrochemicals, given the prevalence of pyridinyl-piperazino motifs in bioactive molecules .
Properties
IUPAC Name |
5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5O2/c15-9-5-8(14(16,17)18)6-19-11(9)23-3-1-22(2-4-23)10-7-20-13(25)21-12(10)24/h5-7H,1-4H2,(H2,20,21,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMKOUNNYMMXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CNC(=O)NC2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrimidinedione core: This can be achieved through a cyclization reaction involving urea derivatives and diketones under acidic or basic conditions.
Introduction of the piperazino group: This step involves the nucleophilic substitution of a halogenated pyrimidinedione with piperazine, usually in the presence of a base such as potassium carbonate.
Attachment of the pyridinyl moiety: The final step involves the coupling of the piperazino-substituted pyrimidinedione with a chlorinated and trifluoromethylated pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could bind to a receptor and modulate signal transduction pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
Structural Analogs with Pyrimidinedione Cores
5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione
- Key Differences: Substituent at position 1: Acetyl and methylamino groups replace the piperazino linkage.
5-Methyl-3-(3-{4-[2-(2,2,2-trifluoroethoxy)phenyl]-1-piperazinyl}propyl)-2,4(1H,3H)-pyrimidinedione
- Key Differences: Trifluoroethoxy-phenyl group replaces the pyridinyl moiety. Impact: Enhanced lipophilicity (logP ~3.9 vs.
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
- Key Differences: Substituents: Bromo and alkyl groups instead of piperazino-pyridinyl. Application: Herbicide targeting photosystem II.
Table 1: Structural and Physicochemical Comparisons
Compounds with Shared Piperazino-Pyridinyl Motifs
3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one
- Key Differences: Cyclohexenone core replaces pyrimidinedione. Molecular weight (387.84) is lower, suggesting better bioavailability .
4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-piperazino}aniline hydrochloride
- Key Differences :
Table 2: Piperazino-Pyridinyl Derivatives
Agrochemical Compounds with Trifluoromethylpyridine Moieties
Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)
- Key Differences: Propanoic acid backbone instead of pyrimidinedione. Application: Herbicide targeting acetyl-CoA carboxylase. The trifluoromethylpyridine group enhances target binding and metabolic stability .
Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid)
- Key Differences: Lacks the chloro substituent on the pyridine ring.
Biological Activity
5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperazine ring and a trifluoromethyl group, suggest various biological activities. This article delves into the compound's synthesis, mechanism of action, and biological activities based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following molecular formula:
Structural Characteristics
- Piperazine Ring : Enhances solubility and bioavailability.
- Trifluoromethyl Group : Increases lipophilicity and may improve binding affinity to biological targets.
- Chlorinated Pyridine : Potentially increases the compound's reactivity and interaction with enzymes.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyridine Ring : Chlorination and trifluoromethylation of a pyridine precursor.
- Piperazine Formation : Cyclization of diamines.
- Coupling Reactions : Coupling the chlorinated pyridine with the piperazine ring using palladium catalysts.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl and chlorinated groups enhance its binding affinity. The mechanism may involve:
- Enzyme Inhibition : Competitive inhibition of key enzymes in metabolic pathways.
- Receptor Modulation : Alteration of receptor activity leading to downstream biological effects.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).
- IC50 Values : Some derivatives demonstrate IC50 values in the low micromolar range, indicating significant potency.
Antimicrobial Properties
The compound has shown promising results in inhibiting bacterial growth:
- Tested Strains : E. coli, S. aureus.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
Other Biological Activities
Preliminary studies suggest potential anti-inflammatory and analgesic properties, warranting further investigation into these effects.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 1.35 ± 0.42 | |
| Anticancer | A549 | 0.008 ± 0.001 | |
| Antimicrobial | E. coli | 10 | |
| Antimicrobial | S. aureus | 12 |
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of various analogs derived from this compound on multiple cancer cell lines.
- Results indicated that certain analogs not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.
-
Case Study on Antimicrobial Effects :
- Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- The results demonstrated that the compound could effectively inhibit bacterial growth at concentrations that did not affect human cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
